Benzo[d]thiazol-4-ylboronic acid
Description
Properties
Molecular Formula |
C7H6BNO2S |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
1,3-benzothiazol-4-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4,10-11H |
InChI Key |
SHSQZIGLISBBRG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)SC=N2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-4-ylboronic acid typically involves the formation of the benzothiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate can then be subjected to borylation reactions to introduce the boronic acid group. The reaction conditions often involve the use of palladium catalysts and boron reagents such as bis(pinacolato)diboron under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors, more efficient catalysts, and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-4-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts, aryl or vinyl halides, and base such as potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydrobenzothiazoles.
Substitution: Biaryl compounds or other substituted benzothiazoles.
Scientific Research Applications
Benzo[d]thiazol-4-ylboronic acid and its derivatives have various applications in scientific research, including uses in Alzheimer's disease treatment, boron neutron capture therapy (BNCT), and as kinase inhibitors .
Scientific Research Applications
- Alzheimer's Disease Astatinated benzothiazole derivatives are used in targeted alpha therapy (TAT) for treating amyloid plaques associated with Alzheimer's disease . A radiolabeled compound, [211At]3’-At-PIB-OMe, was synthesized and found stable, suggesting its potential in treating AD-associated plaques .
- Boron Neutron Capture Therapy (BNCT) A benzothiazole-based boron complex, 4-(benzo[d]thiazol-2-yl)phenylboronic acid (BTPB), has high blood-brain barrier permeability and tumor accumulation in glioma models . BTPB shows promise as a brain-targeting agent applicable to BNCT due to its ability to accumulate in brain tumors . The recommended boron concentration for BNCT is >20–35 μg 10B/g for the target tissue and <5 μg 10B/g for normal tissue, with a target/normal (T/N) ratio >3 .
- Kinase Inhibitors Compounds with a benzo[d]thiazol-5-amine group have shown strong inhibition of RIPK2, a kinase involved in immune signaling . One such compound, compound 14, exhibited high affinity (IC50 = 5.1 ± 1.6 nM) and excellent selectivity to RIPK2 in vitro, suggesting its potential use in inflammatory and immune treatment research .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-4-ylboronic acid depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit the activity of the target enzyme or modulate receptor function, leading to therapeutic effects. The benzothiazole ring can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Properties of BBIT Derivatives vs. Similar Host Materials
Key Comparisons:
Triplet Energy (ET) :
- BBIT derivatives (ET ≈ 3.0–3.17 eV) exceed CzCP (ET = 2.90 eV) but are comparable to BID-BT (3.10 eV) and DPEPO (3.30 eV). High ET suppresses triplet-triplet annihilation, critical for TADF efficiency .
Thermal Stability :
- 2CzBBIT (Td = 392°C) outperforms most hosts, including BID-BT (Td = 320°C) and CzCP (Td = 290°C). High thermal stability ensures device longevity .
Charge Transport :
- BBIT’s balanced HOMO/LUMO distribution (−5.49/−1.19 eV) enables bipolar charge transport, unlike DPEPO (deep HOMO −6.10 eV), which favors electron transport .
Solubility :
- BBIT derivatives are highly soluble, enabling solution processing. In contrast, BID-BT and CzCP require vacuum deposition due to poor solubility .
Device Performance :
- CzBBIT achieves EQE = 23.3%, surpassing BID-BT (21.0%) and DPEPO (22.0%). However, CzCP (27.9% EQE) outperforms BBIT but suffers from low solubility .
Research Findings and Innovations
- Optical Properties: BBIT’s non-conjugated methylene bridge minimizes aggregation-caused quenching, retaining high photoluminescence quantum yields (PLQY = 70.96% for CzBBIT) .
- TADF Mechanism : BBIT hosts stabilize TADF emitters (e.g., IAcTr-out) with rapid reverse intersystem crossing (kRISC = 8.6 × 10⁵ s⁻¹), enhancing delayed fluorescence .
- Morphology : Smooth amorphous films of BBIT derivatives (RMS roughness < 1 nm) reduce exciton quenching .
Biological Activity
Benzo[d]thiazol-4-ylboronic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a benzo[d]thiazole moiety. Its molecular formula is CHBNOS, with a molecular weight of approximately 179.00 g/mol. The bicyclic structure includes a benzene ring fused to a thiazole ring, which enhances its reactivity and potential biological activities.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing promising results in inhibiting microbial growth .
| Microbial Strain | Activity |
|---|---|
| Escherichia coli | Inhibition observed |
| Staphylococcus aureus | Inhibition observed |
| Candida albicans | Moderate inhibition |
2. Anticancer Properties
Research indicates that this compound derivatives possess anticancer activity. A study highlighted that compounds derived from this structure can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of tumor-associated enzymes like carbonic anhydrase .
| Cell Line | IC50 (µM) |
|---|---|
| DU-145 (Prostate) | 8 ± 3 |
| HepG2 (Liver) | 9 ± 2 |
| MCF-7 (Breast) | 10 ± 2 |
3. Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on α-amylase, an enzyme crucial for carbohydrate metabolism. This activity suggests its potential use in managing diabetes .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of benzo[d]thiazole derivatives were synthesized and screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on this compound derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivative X showed an IC50 value of 8 µM against DU-145 cells, indicating strong antiproliferative activity .
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its boronic acid functionality allows it to form reversible covalent bonds with diols in biological systems, influencing enzyme activity and cellular processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzo[d]thiazol-4-ylboronic acid, and how can reaction conditions be optimized for high yield and purity?
- Methodology : The synthesis of benzothiazole-boronic acid derivatives often involves palladium-catalyzed Miyaura borylation or Suzuki-Miyaura cross-coupling. For example, analogous compounds like benzo[d][1,3]dioxin-4-ones are synthesized using salicylic acid derivatives and acetylenic esters under catalyst-free or transition-metal-catalyzed conditions (e.g., Cu(OAc)₂ or Fe catalysts) . Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to boronic ester) and using inert atmospheres. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm regioselectivity and boron presence (e.g., absence of sp² C-B coupling in ¹³C spectra).
- X-ray crystallography : Employ SHELX software for structural refinement . For air-sensitive crystals, use cryogenic data collection (100 K) under nitrogen flow.
- IR spectroscopy : Identify B-O stretches (~1,350 cm⁻¹) and validate functional groups (e.g., thiazole ring vibrations at ~1,450–1,600 cm⁻¹) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Apply hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to compute electron density, HOMO-LUMO gaps, and Fukui indices. These parameters reveal nucleophilic/electrophilic sites, guiding predictions of Suzuki-Miyaura coupling efficiency . For example, a lower LUMO energy at the boron center correlates with higher reactivity toward aryl halides. Validate predictions with experimental turnover frequencies (TOFs).
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?
- Methodology :
- Controlled reproducibility : Standardize substrates (e.g., 4-bromotoluene), solvent systems (e.g., DMF/H₂O), and catalyst loadings (e.g., 1 mol% Pd(PPh₃)₄).
- Kinetic studies : Use pseudo-first-order kinetics to compare rate constants (k) under identical conditions.
- Computational validation : Perform DFT calculations to assess steric/electronic effects of substituents on the thiazole ring, which may explain divergent results .
Q. What experimental and computational strategies are effective for studying the biological interactions of this compound?
- Methodology :
- Enzyme inhibition assays : Use fluorescence-based assays to measure IC₅₀ values against targets like E. coli ParE enzyme .
- Molecular dynamics (MD) simulations : Model ligand-protein interactions (e.g., AMBER force field) to identify binding motifs. For example, the boronic acid group may form hydrogen bonds with catalytic residues .
- SAR studies : Modify substituents (e.g., electron-withdrawing groups on the thiazole ring) and correlate changes with activity trends .
Q. How can electrochemical methods elucidate the corrosion inhibition mechanisms of benzothiazole-boronic acid derivatives?
- Methodology :
- Potentiodynamic polarization : Measure corrosion current density (i_corr) in acidic media (e.g., 1 M HCl) to assess inhibition efficiency.
- Surface analysis : Use SEM/EDS to detect adsorbed inhibitor layers on metal surfaces.
- Computational modeling : Combine DFT (e.g., B3LYP/6-31G*) and MD simulations to study adsorption energetics on Fe(110) surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
